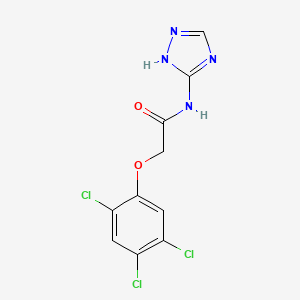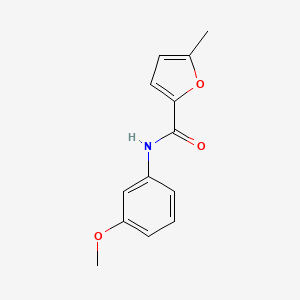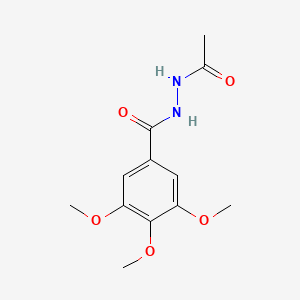![molecular formula C15H22N2O3S B5778628 N-cyclohexyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5778628.png)
N-cyclohexyl-4-[methyl(methylsulfonyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-4-[methyl(methylsulfonyl)amino]benzamide is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a potent inhibitor of certain enzymes and has been shown to have significant effects on the biochemical and physiological processes in the body. In
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-4-[methyl(methylsulfonyl)amino]benzamide involves the inhibition of histone deacetylases. This inhibition leads to changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Additionally, N-cyclohexyl-4-[methyl(methylsulfonyl)amino]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-cyclohexyl-4-[methyl(methylsulfonyl)amino]benzamide has been shown to have a variety of biochemical and physiological effects. It has been linked to anti-cancer and anti-inflammatory effects, as well as neuroprotective effects in models of neurodegenerative diseases. Additionally, N-cyclohexyl-4-[methyl(methylsulfonyl)amino]benzamide has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclohexyl-4-[methyl(methylsulfonyl)amino]benzamide in lab experiments is its potency as an enzyme inhibitor. This makes it a useful tool for studying the role of histone deacetylases in various biological processes. However, one limitation of using N-cyclohexyl-4-[methyl(methylsulfonyl)amino]benzamide is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of experimental subjects.
Direcciones Futuras
There are many potential future directions for the study of N-cyclohexyl-4-[methyl(methylsulfonyl)amino]benzamide. One area of interest is its potential as a therapeutic agent for cancer and other diseases. Additionally, further research is needed to understand the full range of biochemical and physiological effects of N-cyclohexyl-4-[methyl(methylsulfonyl)amino]benzamide. Finally, the development of more selective and potent inhibitors of histone deacetylases may lead to the discovery of new drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-cyclohexyl-4-[methyl(methylsulfonyl)amino]benzamide involves the reaction of 4-aminobenzoic acid with cyclohexyl isocyanate and dimethylsulfoxide. The resulting compound is then treated with methylsulfonyl chloride and triethylamine to yield the final product. This synthesis method has been optimized to produce high yields of pure N-cyclohexyl-4-[methyl(methylsulfonyl)amino]benzamide, making it suitable for scientific research.
Aplicaciones Científicas De Investigación
N-cyclohexyl-4-[methyl(methylsulfonyl)amino]benzamide has been extensively studied for its potential as a therapeutic agent. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases, which play a role in the regulation of gene expression. This inhibition has been linked to anti-cancer and anti-inflammatory effects, making N-cyclohexyl-4-[methyl(methylsulfonyl)amino]benzamide a promising candidate for drug development.
Propiedades
IUPAC Name |
N-cyclohexyl-4-[methyl(methylsulfonyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-17(21(2,19)20)14-10-8-12(9-11-14)15(18)16-13-6-4-3-5-7-13/h8-11,13H,3-7H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXONOPOWSIWGJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2CCCCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-[methyl(methylsulfonyl)amino]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5778553.png)
![2-{1-[4-(2-pyridinyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5778557.png)

![2-({[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole](/img/structure/B5778567.png)

![N-(2-methylbenzyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5778580.png)



![1-[(4-methoxyphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5778610.png)
![N-(2,5-dimethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5778638.png)

![[2,5-dimethyl-1-(1-naphthyl)-1H-pyrrol-3-yl]methanol](/img/structure/B5778646.png)